7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline
Overview
Description
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is a chemical compound with the molecular formula C11H7BrClNO and a molecular weight of 284.54 g/mol . This compound is characterized by its unique structure, which includes a pyranoquinoline core substituted with bromine and chlorine atoms. It is primarily used in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper salts . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield through optimized reaction parameters.
Chemical Reactions Analysis
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically yields quinoline derivatives, while substitution reactions produce various substituted pyranoquinolines.
Scientific Research Applications
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA replication or protein synthesis in microbial cells, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar compounds to 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline include other pyranoquinoline derivatives such as:
7-Bromo-5-chloroquinoline: Lacks the dihydropyrano ring, making it less complex.
5-Chloro-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure but without the bromine substitution.
7-Bromo-2,3-dihydropyrano[4,3,2-de]quinoline: Similar structure but without the chlorine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- IUPAC Name : 7-bromo-2,3-dihydropyrano[4,3,2-de]quinoline
- CAS Number : 1155270-72-6
- Molecular Formula : C11H8BrClN
- Molecular Weight : 250.1 g/mol
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that various derivatives possess antibacterial activity against Gram-positive and Gram-negative bacteria.
Compound | MIC (μM) | Target Organisms |
---|---|---|
33e (R = 2-Cl) | 12.4 | Staphylococcus aureus |
33e (R = 2-Cl) | 16.4 | Bacillus cereus |
33e (R = 2-Cl) | 16.5 | Escherichia coli |
33e (R = 2-Cl) | 16.1 | Klebsiella pneumoniae |
The structure–activity relationship (SAR) studies suggest that modifications in the substituents significantly impact the antimicrobial efficacy of these compounds .
Antiviral Activity
Recent investigations have highlighted the antiviral potential of related compounds against respiratory syncytial virus (RSV). The results indicated that certain derivatives can inhibit viral replication effectively, suggesting a promising avenue for therapeutic development .
Anticancer Activity
The compound's anticancer properties have also been explored. In vitro studies show that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest . The exact molecular targets remain under investigation but are believed to involve key signaling pathways associated with cancer progression.
Enzyme Inhibition
The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, its structural similarity to known enzyme inhibitors suggests it could interact with targets like kinases or proteases integral to pathogen survival and proliferation.
Molecular Docking Studies
Molecular docking studies have provided insights into the binding affinities of this compound with various biological targets. These computational analyses help predict how modifications to the chemical structure can enhance or diminish biological activity .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of several pyranoquinoline derivatives against clinical isolates of bacteria. The results demonstrated that derivatives with halogen substitutions exhibited enhanced activity compared to their non-substituted counterparts.
- Antiviral Screening : Another research effort focused on synthesizing a series of compounds based on this scaffold and testing them against RSV. The findings indicated that specific modifications led to increased antiviral potency.
Properties
IUPAC Name |
10-bromo-7-chloro-2-oxa-8-azatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-7-1-2-8-10-6(3-4-15-8)5-9(13)14-11(7)10/h1-2,5H,3-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMWNZRPJAVCPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C3C1=CC(=NC3=C(C=C2)Br)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601214537 | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155270-71-5 | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1155270-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Bromo-5-chloro-2,3-dihydropyrano[4,3,2-de]quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601214537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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